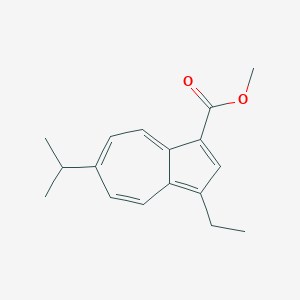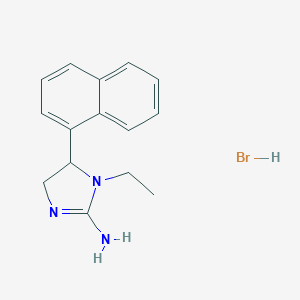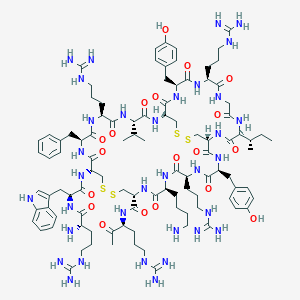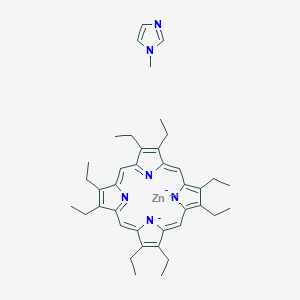
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) is a metalloporphyrin complex that has been extensively studied for its potential applications in various fields of science. This complex is composed of a central zinc ion coordinated to a porphyrin ligand containing eight ethyl groups and one methylimidazole group. The aim of
作用機序
The mechanism of action of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) is complex and varies depending on the application. In catalysis, it acts as a Lewis acid catalyst, facilitating the transfer of electrons in various reactions. In photodynamic therapy, it absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen species that can induce cell death. In biomedical research, it can interact with biomolecules such as DNA and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) vary depending on the application. In catalysis, it can lead to the formation of various products with different chemical properties. In photodynamic therapy, it can induce cell death in cancer cells while sparing healthy cells. In biomedical research, it can interact with biomolecules such as DNA and proteins, leading to changes in gene expression and protein function.
実験室実験の利点と制限
The advantages of using (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) in lab experiments include its high catalytic activity, its ability to generate singlet oxygen species, and its potential as a diagnostic and therapeutic agent in biomedical research. However, limitations include its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
将来の方向性
For the study of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) include the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in other fields of science, such as materials science and environmental science, and the investigation of its potential as a diagnostic and therapeutic agent for other diseases beyond cancer. Additionally, further research is needed to understand its mechanism of action and to address its limitations in lab experiments.
合成法
The synthesis of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) can be achieved through various methods, including the reaction of zinc acetate with the corresponding porphyrin ligand in the presence of a base and a methylimidazole catalyst. The reaction is usually carried out in a solvent such as dichloromethane or chloroform. The resulting complex can be purified through column chromatography or recrystallization.
科学的研究の応用
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) has been widely studied for its potential applications in various fields of science, including catalysis, photochemistry, and biomedical research. In catalysis, this complex has been shown to exhibit high catalytic activity in various reactions, such as oxidation and reduction reactions. In photochemistry, it has been used as a photosensitizer in photodynamic therapy for cancer treatment. In biomedical research, it has been studied for its potential as a diagnostic and therapeutic agent for various diseases.
特性
CAS番号 |
114267-97-9 |
|---|---|
製品名 |
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) |
分子式 |
C40H52N6Zn |
分子量 |
680.2 g/mol |
IUPAC名 |
zinc;1-methylimidazole;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.C4H6N2.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-6-3-2-5-4-6;/h17-20H,9-16H2,1-8H3;2-4H,1H3;/q-2;;+2 |
InChIキー |
QXODWUMBYNPGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.CN1C=CN=C1.[Zn+2] |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.CN1C=CN=C1.[Zn+2] |
同義語 |
(1-methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) 1-Melm-Zn(OEP) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



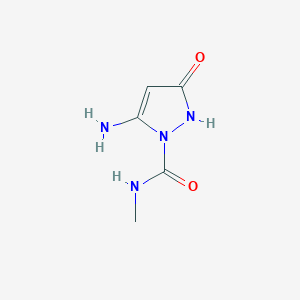
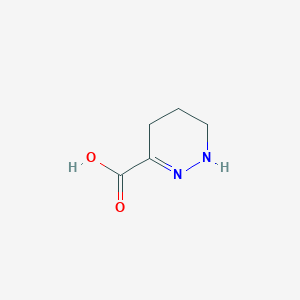
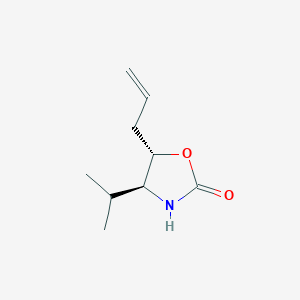
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

